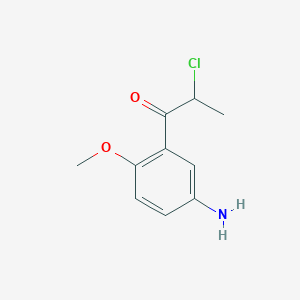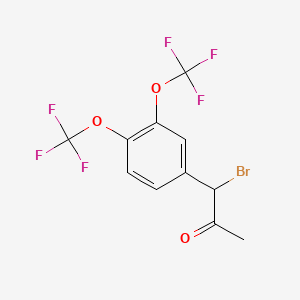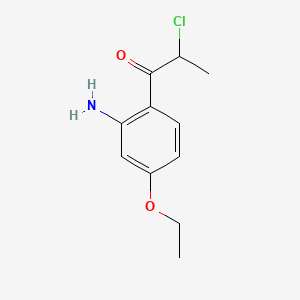
2-(4-Boronophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Boronophenyl)-2-hydroxyacetic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. The presence of the boronic acid group makes it a versatile intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boronophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-bromophenylacetic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a boronic acid or boronate ester as the boron source . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Boronophenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, phenols, and other boron-containing compounds.
Applications De Recherche Scientifique
2-(4-Boronophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers and materials with unique optoelectronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Boronophenyl)-2-hydroxyacetic acid largely depends on its ability to form stable complexes with various biomolecules. The boronic acid group can reversibly bind to diols and other nucleophiles, making it useful in drug delivery and as a molecular probe . In medicinal applications, it targets specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for detecting dopamine.
4-Boronophenylalanine: Utilized in boron neutron capture therapy.
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex boron-containing compounds.
Uniqueness: 2-(4-Boronophenyl)-2-hydroxyacetic acid stands out due to its dual functionality, combining the reactivity of a boronic acid with the versatility of a hydroxyacetic acid. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H9BO5 |
|---|---|
Poids moléculaire |
195.97 g/mol |
Nom IUPAC |
2-(4-boronophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H9BO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10,13-14H,(H,11,12) |
Clé InChI |
QGZBYEXATPGYJH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(C(=O)O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)




